methyl6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
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Overview
Description
Methyl 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is an organic compound belonging to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a fluorine atom at the 6th position and a carboxylate group at the 3rd position of the pyrrolo[3,2-c]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically involves multiple steps One common method starts with the cyclization of 2-bromo-5-iodopyridine to form the pyrrolopyridine coreThe reaction conditions often involve the use of bases and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which could be useful in cancer therapy.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies related to cell proliferation and apoptosis, particularly in cancer research.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signal transduction. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFR and have similar biological activities.
Pyrrolo[3,4-c]pyridine derivatives: These compounds are investigated for their potential in treating metabolic disorders.
Uniqueness
Methyl 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is unique due to the presence of the fluorine atom, which can enhance its binding affinity and selectivity for specific targets. Additionally, the carboxylate group provides opportunities for further functionalization, making it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-4-11-7-2-8(10)12-3-5(6)7/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYJTSLIVKWKSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CC(=NC=C21)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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